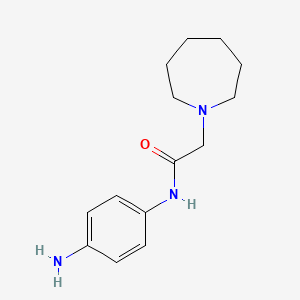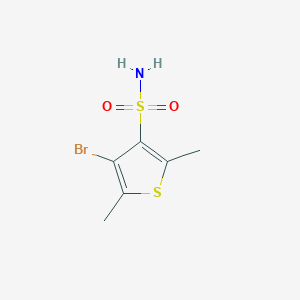amine CAS No. 937667-44-2](/img/structure/B3308344.png)
[(5-Methylthiophen-2-yl)methyl](propan-2-yl)amine
Vue d'ensemble
Description
(5-Methylthiophen-2-yl)methylamine is a chemical compound with the molecular formula C9H15NS and a molecular weight of 169.29 g/mol . It is known for its unique structure, which includes a thiophene ring substituted with a methyl group and an amine group attached to a propan-2-yl group. This compound is used in various research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylthiophen-2-yl)methylamine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with isopropylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (5-Methylthiophen-2-yl)methylamine may involve more advanced techniques, such as continuous flow reactors, to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Methylthiophen-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as halides, alcohols, or thiols; reactions may require a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(5-Methylthiophen-2-yl)methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (5-Methylthiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
(5-Methylthiophen-2-yl)methylamine can be compared with other thiophene derivatives, such as:
2-Acetyl-5-methylthiophene: Similar structure but with an acetyl group instead of an amine group.
3-Methylthiophene: Lacks the additional methyl and amine groups, resulting in different chemical properties.
5-Methyl-2-thiophenecarboxaldehyde: Contains a formyl group instead of an amine group.
The uniqueness of (5-Methylthiophen-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Propriétés
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-7(2)10-6-9-5-4-8(3)11-9/h4-5,7,10H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEGGAKJDUJEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2,6-Difluorophenyl)methyl]azetidine](/img/structure/B3308275.png)
![N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide](/img/structure/B3308283.png)




![5H-Thieno[3,2-b]pyrrol-5-one, 2-chloro-4,6-dihydro-](/img/structure/B3308310.png)
![({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B3308315.png)
![[1-(5-Chlorothiophen-2-yl)cyclopentyl]methanamine](/img/structure/B3308316.png)

![2-[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B3308339.png)
amine](/img/structure/B3308354.png)

